molecular formula C24H23N3O3S B2997182 2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide CAS No. 1170421-61-0

2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide

Cat. No.: B2997182
CAS No.: 1170421-61-0
M. Wt: 433.53
InChI Key: MNLZMYXOISWBOP-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide is a synthetic small molecule reagent intended for research applications. This compound features a thiazolopyrimidine core, a scaffold recognized in medicinal chemistry for its potential to modulate key biological pathways. While the specific mechanism of action for this compound is an area of active investigation, research into analogous structures suggests that thiazolopyrimidine-based compounds can function as chemical inhibitors of inhibitors of differentiation (Id) . Id proteins are dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors, which are critical controllers of cell fate determination, tissue differentiation, and processes like neurogenesis and myogenesis . By potentially interfering with Id protein function, this compound provides researchers with a valuable chemical tool to probe the intricate mechanisms governing cellular differentiation and proliferation. Its main research applications are anticipated in areas such as oncology, for investigating tumor cell growth and differentiation, and in developmental biology, for studying the molecular signals that drive stem cell commitment and tissue specification. The product is supplied with guaranteed high purity and stability. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-14-5-6-15(2)21(11-14)30-17(4)23(29)26-19-9-7-18(8-10-19)20-13-31-24-25-16(3)12-22(28)27(20)24/h5-13,17H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZMYXOISWBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide, with the CAS number 1060284-91-4, is a complex organic compound that combines a thiazolo[3,2-a]pyrimidine moiety with a dimethylphenoxy group. This unique structural combination suggests potential implications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Structural Characteristics

The molecular formula of the compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S with a molecular weight of 357.4 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core known for its diverse biological activities, including antibacterial and antifungal properties.

Biological Activity Overview

Research indicates that compounds containing thiazolo[3,2-a]pyrimidine derivatives exhibit various biological activities. The specific biological activity of this compound is not yet fully elucidated but suggests promising pharmacological profiles based on structural analogs.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar thiazolo[3,2-a]pyrimidine derivatives against various pathogens:

CompoundActivityMIC (µM)
3gAgainst Pseudomonas aeruginosa and Escherichia coli0.21
3fAntifungal against Candida spp.Not specified
3aSelective action on Gram-positive bacteriaNot specified

These findings suggest that the compound may also possess significant antimicrobial properties due to its structural features.

The mechanism of action for compounds similar to this compound typically involves interactions with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that these compounds can form crucial interactions within the active sites of these enzymes, leading to their inhibitory effects.

Interaction Studies

The binding interactions of thiazolo[3,2-a]pyrimidines with DNA gyrase include:

  • Hydrogen Bonds : Strong connections with amino acid residues such as SER1084 and ASP437.
  • Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site.

These interactions are critical for expressing antibacterial activity and suggest that the compound may act similarly.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related thiazolo[4,5-b]pyridine derivative exhibited potent antibacterial effects against drug-resistant strains, supporting the hypothesis that similar structures could yield effective antimicrobial agents.
  • Antifungal Activity : Another study reported that thiazole derivatives showed broad-spectrum antifungal activity against drug-resistant Candida species, indicating potential applications for the compound in treating fungal infections.

Comparison with Similar Compounds

Structural Analogues with Phenoxy/Propanamide Moieties

Key Examples :

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Core Structure: 1,3,4-Oxadiazole with sulfanyl and thiazole groups. Comparison: The target compound replaces the oxadiazole-sulfanyl-thiazole system with a fused thiazolo[3,2-a]pyrimidinone, likely enhancing π-π stacking and hydrogen-bonding capacity due to the pyrimidinone carbonyl . Bioactivity: Oxadiazole derivatives in showed antimicrobial activity, suggesting the target may exhibit similar or improved efficacy due to its larger aromatic system .

(R/S)-N-[(Stereoisomeric Backbones)-3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamides (): Core Structure: Tetrahydropyrimidinone with stereochemical complexity. Comparison: The target lacks stereocenters but shares a pyrimidinone motif.

Structural Comparison Table :

Compound Core Structure Phenoxy/Phenyl Substituents Key Functional Groups Potential Application
Target Compound Thiazolo[3,2-a]pyrimidin-5-one 2,5-dimethylphenoxy Propanamide, carbonyl Pharmaceutical
Propanamides 1,3,4-Oxadiazole Varied phenyl Sulfanyl, thiazole Antimicrobial
Compounds Tetrahydropyrimidinone 2,6-dimethylphenoxy Stereocenters, oxazolidinyl Undisclosed
Oxadixyl () Oxazolidinyl 2,6-dimethylphenyl Methoxy, acetamide Fungicide

Substituent Position Effects

  • 2,5-Dimethylphenoxy (Target) vs. 2,6-Dimethylphenyl (Oxadixyl, ): The ortho-methyl groups in the target may induce steric hindrance, limiting rotational freedom and enhancing selectivity for planar biological targets. In contrast, 2,6-dimethylphenyl substituents (e.g., in oxadixyl) create a bulkier environment, favoring interactions with hydrophobic enzyme pockets in fungicides .

Heterocyclic Core Variations

  • Thiazolo[3,2-a]pyrimidin-5-one (Target) vs. 1,3,4-Oxadiazole (): The fused thiazolo-pyrimidinone system in the target offers a larger conjugated π-system, which may improve binding to aromatic-rich enzyme active sites (e.g., kinases) compared to oxadiazoles . Hydrogen Bonding: The pyrimidinone carbonyl (C=O) serves as a strong hydrogen-bond acceptor, analogous to the oxadiazole’s sulfanyl group but with greater polarity .

Research Findings and Implications

  • Bioactivity: Structural analogs with pyrimidinone/oxadiazole cores show antimicrobial and enzyme inhibitory effects, suggesting the target may share similar mechanisms .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the 4-position of the phenyl ring (target) vs. 2-position () significantly alters steric and electronic profiles.
    • The 7-methyl group on the thiazolo pyrimidine may shield the carbonyl from metabolic degradation, improving half-life .

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